![molecular formula C19H12N6O B6033640 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)
9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple aromatic and heteroaromatic rings, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of pyridine and pyrimidine derivatives, followed by cyclization reactions to form the triazolo and pyrido rings . Key steps in the synthesis may include:
Condensation Reactions: Initial formation of intermediate compounds through condensation reactions.
Cyclization: Intramolecular cyclization to form the triazolo and pyrido rings.
Functionalization: Introduction of phenyl and pyridyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Reduction of specific functional groups to alter the compound’s properties.
Substitution: Replacement of hydrogen atoms with other functional groups to modify the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
- Cyclization to Form the Triazole Ring : The intermediate pyrimidine compound undergoes cyclization with hydrazine derivatives to yield the triazole structure.
- Introduction of Phenyl and Pyridyl Groups : This step involves substitution reactions to incorporate these groups into the final compound structure.
These synthetic pathways are crucial as they determine the yield and purity of the compound, which are essential for subsequent biological evaluations.
The biological activity of this compound has been investigated in various studies. Notably:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrido[4,3-d]pyrimidines have exhibited promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range .
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression. Understanding its mechanism could lead to novel therapeutic strategies in oncology .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antiviral Agents : Research indicates that derivatives of pyrido[4,3-d]pyrimidines can inhibit viral replication processes. This suggests that this compound may possess antiviral properties worth exploring further .
- Anti-inflammatory Agents : Some studies have indicated that similar compounds can modulate inflammatory pathways. Thus, this compound might be investigated for its anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active sites of certain enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the binding .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and synthetic organic chemistry.
Uniqueness
9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one stands out due to its unique combination of aromatic and heteroaromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .
Biological Activity
9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique tricyclic structure that includes a pyridine ring fused to a pyrimidine ring and a triazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Ring : Achieved through the condensation of appropriate aldehydes with guanidine derivatives.
- Cyclization to Form the Triazole Ring : Involves cyclization with hydrazine derivatives.
- Introduction of Functional Groups : Phenyl and pyridyl groups are introduced to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values ranging from 8 to 18 nM in various studies .
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor of certain kinases or other proteins involved in signaling pathways critical for cell growth and survival .
Case Studies
Several studies have explored the biological effects of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT29 colorectal cancer cells) with notable inhibition of cell proliferation .
- Kinase Inhibition Assays : Research indicated that the compound acts as a competitive inhibitor at the active site of kinases involved in cancer progression .
- Inflammation Models : Animal models have shown reduced markers of inflammation upon treatment with this compound, suggesting its potential therapeutic use in inflammatory diseases .
Comparative Analysis
To understand the efficacy of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Structure Type | Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | Tricyclic | Anticancer (EGFR Inhibition) | 8 - 18 |
PD-173955 | Pyrido[2,3-d]pyrimidine | Tyrosine Kinase Inhibitor | 12 |
Other Pyrido Derivatives | Varies | Anticancer/Antiviral | Varies |
Properties
IUPAC Name |
8-phenyl-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O/c26-18-16-14(9-11-24(18)15-8-4-5-10-20-15)23-19-21-12-22-25(19)17(16)13-6-2-1-3-7-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFCPCWLJJSNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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